7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid
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Overview
Description
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid: is a complex organic compound characterized by multiple hydroxyl groups and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid typically involves multi-step organic reactions. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method involves the formation of key intermediates through site-selective cleavage of multiple α-C(sp3)-H bonds, leading to the creation of new bonds between carbon and nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized reactors and catalysts to facilitate the complex reactions required for its formation.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular functions and biochemical processes . The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a cyclopentyl ring
Properties
IUPAC Name |
7-[2-(3,7-dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWZMPMLSDJDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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